molecular formula C12H13N3OS B7874897 4,12-diethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one

4,12-diethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one

Cat. No.: B7874897
M. Wt: 247.32 g/mol
InChI Key: KESJJSZPSGVJFG-UHFFFAOYSA-N
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Description

2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is a heterocyclic compound that features a unique fusion of thieno, pyrrolo, and triazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno Ring: This can be achieved through the cyclization of a suitable diene with sulfur-containing reagents under acidic conditions.

    Construction of the Pyrrolo Ring: The thieno ring can be further reacted with an appropriate amine to form the pyrrolo ring via a condensation reaction.

    Formation of the Triazinone Ring: The final step involves the cyclization of the intermediate with a nitrile or amidine under basic conditions to form the triazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism by which 2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one exerts its effects depends on its application:

    Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include kinases, proteases, or ion channels.

    Materials Science: Its electronic properties are influenced by the conjugated ring system, which allows for efficient charge transport.

Comparison with Similar Compounds

Similar Compounds

    2,5-diethylthieno[3,2-b]pyrrole: Similar structure but lacks the triazinone ring.

    2,5-dimethylthieno[2’,3’4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one: Similar structure with different alkyl substituents.

Uniqueness

2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is unique due to the presence of the triazinone ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.

Properties

IUPAC Name

4,12-diethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-3-7-5-8-10(17-7)6-9-12(16)14-13-11(4-2)15(8)9/h5-6H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJJSZPSGVJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=C3N2C(=NNC3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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